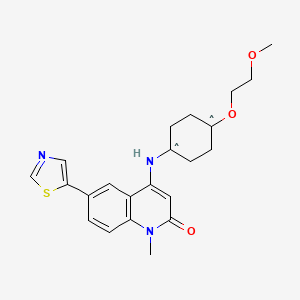
CID 156588568
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD38 inhibitor 78c is a potent and selective inhibitor of the enzyme CD38, which is involved in the breakdown of nicotinamide adenine dinucleotide (NAD+). This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cardiovascular diseases, metabolic disorders, and age-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CD38 inhibitor 78c involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the thiazole ring via a condensation reaction.
- Functionalization of the quinoline and thiazole rings with appropriate substituents .
Industrial Production Methods: Industrial production of CD38 inhibitor 78c typically involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Scaling up the reaction conditions to industrial reactors.
- Utilizing high-purity reagents and solvents.
- Implementing rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: CD38 inhibitor 78c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups to alter the compound’s properties.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of CD38 inhibitor 78c with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
CD38 inhibitor 78c has a wide range of scientific research applications, including:
Mechanism of Action
CD38 inhibitor 78c exerts its effects by inhibiting the enzymatic activity of CD38, which is responsible for the breakdown of NAD+. By blocking CD38, the compound increases NAD+ levels in cells, leading to enhanced metabolic function and improved cellular health. The molecular targets and pathways involved include:
NAD+ Metabolism: Inhibition of CD38 prevents the breakdown of NAD+, thereby increasing its availability.
Calcium Signaling: CD38 is involved in calcium signaling pathways, and its inhibition can modulate calcium release in cells.
Immune Response: CD38 plays a role in immune cell activation, and its inhibition can enhance immune function.
Comparison with Similar Compounds
CD38 inhibitor 78c is unique in its high potency and selectivity for CD38. Similar compounds include:
CD38 inhibitor 1: Another potent inhibitor with similar effects on NAD+ metabolism.
Tectochrysin: A natural compound with high binding affinity for CD38.
Chrysin: Another natural compound that inhibits CD38 through molecular docking.
CD38 inhibitor 78c stands out due to its synthetic origin and well-characterized mechanism of action, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C22H25N3O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
InChI |
InChI=1S/C22H25N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,24H,4-7,9-10H2,1-2H3 |
InChI Key |
JHWHNUKBSCRFDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)N[C]4CC[C](CC4)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133714.png)
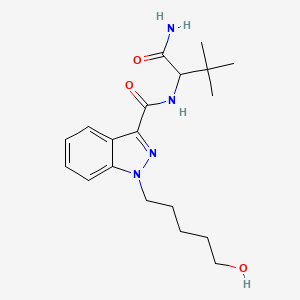
![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)
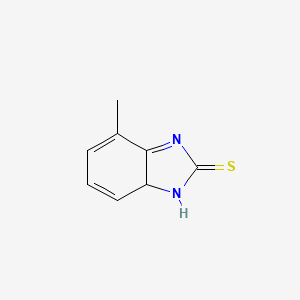
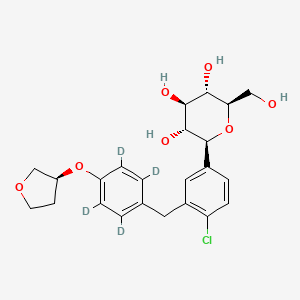
![4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-](/img/structure/B15133739.png)
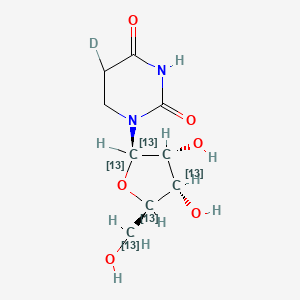
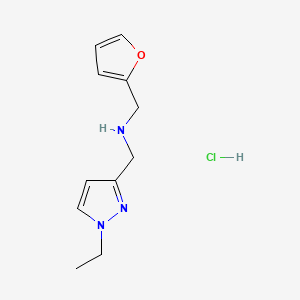
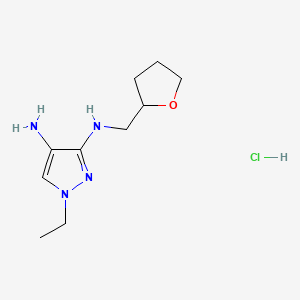
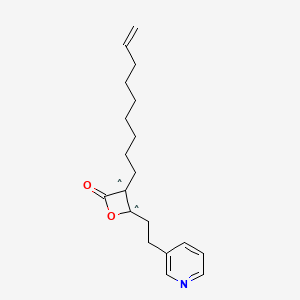
![(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate](/img/structure/B15133776.png)
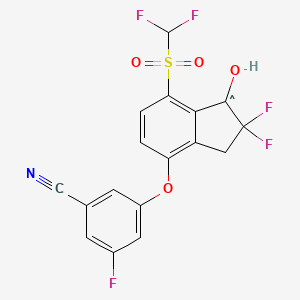
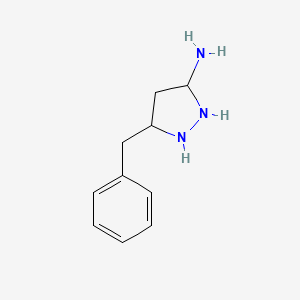
![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
